molecular formula C26H27N3O2 B11451502 1-(2-Methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-1,3-diphenylurea

1-(2-Methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-1,3-diphenylurea

Cat. No.: B11451502
M. Wt: 413.5 g/mol
InChI Key: HWWPGHGGWNLTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA typically involves the reaction of 2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinoline with 1,3-diphenylurea under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA may be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. This includes the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA include other urea derivatives and tetrahydroquinoline derivatives. Examples include:

  • 1,3-Diphenylurea
  • Tetrahydroquinoline derivatives

Uniqueness

The uniqueness of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA lies in its specific structure, which combines the properties of both urea and tetrahydroquinoline derivatives. This unique combination may result in distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

1-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-1,3-diphenylurea

InChI

InChI=1S/C26H27N3O2/c1-3-25(30)28-19(2)18-24(22-16-10-11-17-23(22)28)29(21-14-8-5-9-15-21)26(31)27-20-12-6-4-7-13-20/h4-17,19,24H,3,18H2,1-2H3,(H,27,31)

InChI Key

HWWPGHGGWNLTCF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.